2-Butoxy-2-methylpropan-1-ol
Description
2-Butoxy-2-methylpropan-1-ol is an ether-alcohol compound characterized by a branched structure with a hydroxyl group (-OH) on the first carbon of a propanol backbone and a butoxy group (-O-C₄H₉) attached to the second carbon, which also bears a methyl substituent. This structural configuration confers unique physicochemical properties, such as moderate polarity, volatility, and solubility in both hydrophilic and lipophilic environments.
Properties
CAS No. |
85204-24-6 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2-butoxy-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H18O2/c1-4-5-6-10-8(2,3)7-9/h9H,4-7H2,1-3H3 |
InChI Key |
WXMNHSVLQBEKCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)(C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butoxy-2-methylpropan-1-ol can be synthesized through the reaction of 2-methylpropan-1-ol with butyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, 2-Butoxy-2-methylpropan-1-ol is produced through the hydroformylation of propylene to form butyraldehyde, which is then hydrogenated to produce the alcohol. This process is catalyzed by cobalt or rhodium complexes .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine dioxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Alkyl halides and strong bases like sodium hydroxide are used for substitution reactions.
Major Products
Oxidation: Butoxyacetic acid or butoxyacetaldehyde.
Reduction: Butane.
Substitution: Butoxyethyl ethers or esters.
Scientific Research Applications
2-Butoxy-2-methylpropan-1-ol is used in various scientific research applications, including:
Chemistry: As a solvent in organic synthesis and analytical chemistry.
Biology: In the preparation of biological samples for analysis.
Medicine: As a solvent in pharmaceutical formulations.
Industry: In the production of coatings, inks, and cleaning agents.
Mechanism of Action
The mechanism of action of 2-Butoxy-2-methylpropan-1-ol involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. It acts as a solvent by disrupting the intermolecular forces between solute molecules, thereby increasing their solubility .
Comparison with Similar Compounds
Key Observations :
- Branching Effects: The methyl group in 2-Butoxy-2-methylpropan-1-ol increases steric hindrance and lipophilicity (higher LogP) compared to linear isomers like 1-Butoxy-2-propanol. This reduces water solubility but enhances compatibility with nonpolar solvents .
- Volatility: Linear analogues (e.g., 2-(Butoxy)ethanol) exhibit higher volatility due to reduced molecular weight and branching .
Toxicological Profiles
Toxicity data for 2-Butoxy-2-methylpropan-1-ol are scarce, but read-across approaches using structural analogues suggest:
- Metabolism: Ether-alcohols are metabolized via oxidative pathways, producing aldehydes or carboxylic acids.
- Acute Toxicity: Linear analogues (e.g., 1-Butoxy-2-propanol) show low acute toxicity (LD₅₀ > 2000 mg/kg in rats), but protective measures for skin/eye exposure are recommended .
Biological Activity
2-Butoxy-2-methylpropan-1-ol, also known as butyl diglycol, is a glycol ether that has garnered attention for its diverse applications in industrial and consumer products, particularly as a solvent. Its biological activity has been the subject of various studies, revealing both beneficial and adverse effects on human health and the environment.
- CAS Number : 85204-24-6
- Molecular Formula : C₈H₁₈O₃
- Molecular Weight : 158.23 g/mol
Biological Activity Overview
The biological activity of 2-butoxy-2-methylpropan-1-ol includes its effects on human cells, potential toxicity, and its role in environmental health. The compound has been studied for its cytotoxicity, reproductive toxicity, and potential carcinogenic effects.
Cytotoxicity
In vitro studies have demonstrated that 2-butoxy-2-methylpropan-1-ol exhibits cytotoxic effects on various cell lines. Research indicates that exposure to this compound can lead to cell death through mechanisms such as apoptosis and necrosis. The degree of cytotoxicity often correlates with concentration and exposure duration.
Reproductive Toxicity
Animal studies have shown that exposure to 2-butoxy-2-methylpropan-1-ol can adversely affect reproductive outcomes. For instance, a study indicated that male rats exposed to high concentrations experienced reduced fertility rates and altered sperm parameters. The compound's metabolites, particularly butoxyacetic acid, are believed to play a significant role in these reproductive effects .
The biological activity of 2-butoxy-2-methylpropan-1-ol is primarily attributed to its interaction with cellular membranes and metabolic pathways:
- Membrane Disruption : The compound can integrate into lipid bilayers, leading to increased membrane permeability and potential cell lysis.
- Metabolic Conversion : Upon metabolism, 2-butoxy-2-methylpropan-1-ol is converted into butoxyacetic acid, which is responsible for many of its toxicological effects, including hemolysis observed in various animal models .
- Enzyme Inhibition : Some studies suggest that the compound may inhibit specific enzymes involved in detoxification processes, leading to accumulation of reactive metabolites that can cause cellular damage.
Case Studies
Several case studies have highlighted the biological impacts of 2-butoxy-2-methylpropan-1-ol:
- Study on Hemolytic Anemia : A study conducted on rats demonstrated that prolonged exposure resulted in significant hemolytic anemia due to the compound's effects on erythrocytes. Female rats exhibited greater sensitivity compared to males .
- Reproductive Health Assessment : In a reproductive toxicity assessment involving male rats, exposure to the compound led to decreased sperm motility and viability, indicating potential risks for male fertility .
- Environmental Impact Study : Research assessing the ecological effects of 2-butoxy-2-methylpropan-1-ol revealed detrimental impacts on aquatic life, particularly fish species exposed to contaminated water sources .
Data Summary
| Property | Value |
|---|---|
| CAS Number | 85204-24-6 |
| Molecular Formula | C₈H₁₈O₃ |
| Molecular Weight | 158.23 g/mol |
| Cytotoxic Concentration | Varies (dependent on cell type) |
| Reproductive Toxicity | Yes (e.g., reduced fertility) |
| Carcinogenic Potential | Possible (based on animal data) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
